N-(2-methoxyethyl)-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6/c1-32-13-11-23-20(27)10-5-12-24-21(28)18-8-2-3-9-19(18)25(22(24)29)15-16-6-4-7-17(14-16)26(30)31/h2-4,6-9,14H,5,10-13,15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLQKIDQJKBUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-nitrobenzaldehyde with 2-methoxyethylamine to form an intermediate, which is then subjected to cyclization with a suitable reagent to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process would also need to be scaled up from laboratory to industrial scale, ensuring that the quality and purity of the final product are maintained.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amino derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may also play a role in binding to specific sites on the target molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights critical differences between the target compound and its analogs:
Notes:
- Substituent Effects: Nitro vs. Halogen Groups: The 3-nitrophenyl group in the target compound introduces stronger electron-withdrawing effects compared to 2,4-dichloro () or bromo () substituents. This may enhance binding to electron-deficient biological targets (e.g., nitroreductases in antimicrobial activity). Methoxyethyl vs. Methoxybenzyl: The 2-methoxyethyl group may reduce steric hindrance compared to the bulkier 2-methoxybenzyl in , favoring interactions with compact binding pockets.
Pharmacological Hypotheses
- Antimicrobial Potential: The 3-nitro group may act as a prodrug moiety, activated by microbial nitroreductases to generate cytotoxic intermediates, similar to nitrofurantoin .
- Anticancer Activity: Quinazolinones in and show anti-tubercular and anti-tumor effects, suggesting the target compound could inhibit DNA repair enzymes (e.g., PARP) or kinase pathways .
Physicochemical Properties
Biological Activity
N-(2-methoxyethyl)-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Structure and Properties
The compound features a tetrahydroquinazoline core, which is known for its diverse pharmacological properties. The presence of a nitrophenyl group and a methoxyethyl side chain contributes to its unique chemical behavior.
Chemical Structure
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
The biological activity of this compound has been attributed to its interaction with various biological targets:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties. For instance, it has been tested against fungal strains such as Candida albicans, Aspergillus flavus, and Aspergillus niger. The minimum inhibitory concentration (MIC) values suggest efficacy comparable to established antifungal agents like fluconazole .
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity. Studies have shown that compounds with similar frameworks can scavenge free radicals, thus providing protective effects against oxidative stress.
- Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and may be beneficial in treating diseases characterized by dysregulated enzyme activity.
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of the compound against three strains of fungi. The results indicated:
- MIC against Candida albicans : 32 µg/mL
- MIC against Aspergillus flavus : 16 µg/mL
- MIC against Aspergillus niger : 16 µg/mL
These findings highlight the compound's potential as an antifungal agent, particularly against Aspergillus species, where it outperformed fluconazole in certain assays .
Case Study 2: Antioxidant Activity Assessment
In vitro assays were conducted to assess the antioxidant capacity of the compound using DPPH and ABTS radical scavenging methods. The results showed that:
- DPPH Scavenging Activity : 70% at 100 µg/mL
- ABTS Scavenging Activity : IC50 of 45 µg/mL
These results suggest that this compound possesses significant antioxidant properties.
Comparative Analysis of Biological Activities
| Activity Type | Compound Efficacy | Comparison Agent | Notes |
|---|---|---|---|
| Antifungal | MIC = 16 µg/mL | Fluconazole | More effective against A. flavus |
| Antioxidant | 70% scavenging | - | Effective at high concentrations |
| Enzyme Inhibition | Moderate | - | Specific targets unknown |
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound?
Methodological Answer: A multi-step approach is typically employed:
- Step 1 (Quinazolinone Core Formation): React methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation with H₂O₂ to form the 2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl scaffold .
- Step 2 (N-Alkylation): Introduce the (3-nitrophenyl)methyl group using 3-nitrophenylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 (Amide Coupling): Use coupling agents like EDC/HOBt to conjugate the N-(2-methoxyethyl)butanamide moiety to the quinazolinone core .
Key Considerations:
Q. Which spectroscopic methods are optimal for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent integration and regiochemistry. 2D NMR (e.g., COSY, HSQC) resolves complex coupling patterns in the quinazolinone core .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and isotopic patterns .
- Infrared Spectroscopy (IR): Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups .
- X-Ray Crystallography: For absolute configuration determination, use SHELXL for refinement .
Q. How to design initial biological screening assays?
Methodological Answer:
- Enzymatic Inhibition Assays: Target kinases (e.g., EGFR, VEGFR) due to quinazolinone’s affinity for ATP-binding pockets. Use fluorescence-based or radiometric assays .
- Receptor Binding Studies: Radioligand displacement assays (e.g., ³H-labeled antagonists) to quantify affinity for GPCRs .
- Cytotoxicity Screening: MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How to resolve discrepancies in reported biological activity data for quinazolinone derivatives?
Methodological Answer:
- Orthogonal Assays: Validate activity using both enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis) assays to rule out assay-specific artifacts .
- Structural Validation: Co-crystallize the compound with its target (e.g., kinase) and refine using SHELXL to confirm binding mode .
- Meta-Analysis: Compare IC₅₀ values across studies, accounting for variations in assay conditions (pH, temperature, solvent) .
Q. What methodologies optimize crystallization for X-ray diffraction?
Methodological Answer:
Q. How to conduct SAR studies on the 3-nitrophenyl and methoxyethyl groups?
Methodological Answer:
- Analog Synthesis: Replace 3-nitrophenyl with chloro-, fluoro-, or methyl-substituted phenyl groups. Vary methoxyethyl chain length .
- Activity Correlation:
| Substituent | IC₅₀ (Kinase X) | LogP |
|---|---|---|
| 3-NO₂-Ph | 12 nM | 2.8 |
| 4-Cl-Ph | 45 nM | 3.1 |
| 2-OCH₃-Ph | 210 nM | 2.5 |
| Hypothesis: Electron-withdrawing groups enhance potency . |
Q. How to address low yields in the final amide coupling step?
Methodological Answer:
Q. What computational approaches predict binding modes?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
